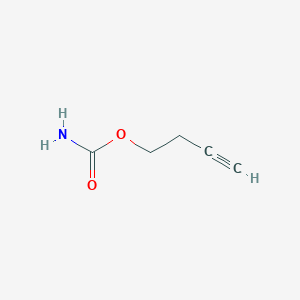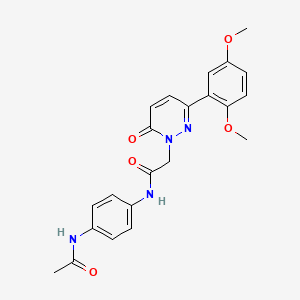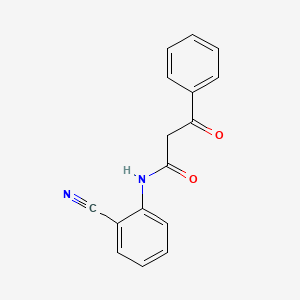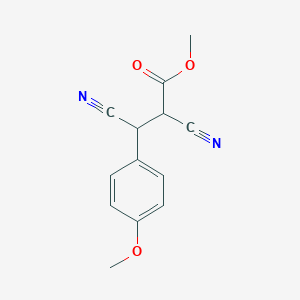
5-(Cyclopropylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Cyclopropylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is classified as an oxazole-based compound and is known to exhibit various biological activities.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The synthesis and characterization of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, including compounds structurally related to 5-(Cyclopropylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile, have shown significant anticancer activities. These compounds displayed growth inhibitory and cytostatic activities against a variety of cancer cell lines at submicromolar concentrations. They exhibit high selectivity towards leukemia cell lines, with some displaying considerable cytotoxic selectivity towards renal and breast cancer subpanels. This evidence supports their potential use in developing new anticancer drugs (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018).
Modulation of Adenylate Cyclase
Research involving 5-phenyloxazoles, closely related to the compound of interest, demonstrated their ability to positively and negatively modulate adenylate cyclase in head membrane homogenates of Bombyx mori larvae. These findings suggest potential applications in pharmacological studies, particularly in dissecting biogenic amine receptors (Khan, Nakane, Ohta, & Ozoe, 2003).
Corrosion Inhibition
Pyranopyrazole derivatives, structurally similar to this compound, have been investigated as corrosion inhibitors for mild steel in HCl solution. These studies show that such compounds can significantly inhibit corrosion, suggesting potential applications in protecting metals from corrosion (Yadav, Gope, Kumari, & Yadav, 2016).
Synthesis and Characterization
Several studies focus on the synthesis and characterization of new derivatives of 1,3-oxazole-4-carbonitriles and their biological activities, including antimicrobial and antiviral properties. These studies contribute to a broader understanding of the chemical and biological properties of oxazole derivatives, paving the way for new applications in medicinal chemistry (Golovchenko, Pilyo, Brovarets, Chernega, & Drach, 2004).
Antiviral Activity
The antiviral activities of novel derivatives of 1,3-oxazole-4-carbonitrile against human cytomegalovirus (HCMV) were evaluated, showing considerable antiviral activity against both normal and resistant strains of HCMV. These findings highlight the potential of oxazole derivatives in developing new antiviral drugs (Kachaeva, Pilyo, Hartline, Harden, Prichard, Zhirnov, & Brovarets, 2019).
Eigenschaften
IUPAC Name |
5-(cyclopropylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-18-11-6-2-9(3-7-11)13-17-12(8-15)14(19-13)16-10-4-5-10/h2-3,6-7,10,16H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHJFBMICWNXAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(O2)NC3CC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2820921.png)

![Ethyl 4-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2820926.png)
![N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2820929.png)



![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2820934.png)
![1-(5-Chlorothiophen-2-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2820936.png)

![N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2820940.png)
![6-(1,3-Benzodioxol-5-yl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2820941.png)
![(Z)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B2820943.png)
